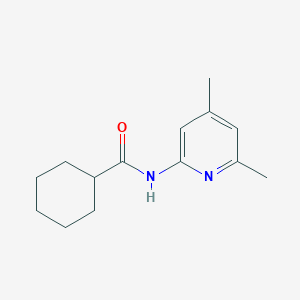
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . This compound is known for its unique structure, which includes a cyclohexane ring attached to a carboxamide group and a pyridine ring substituted with two methyl groups at positions 4 and 6 .
Preparation Methods
The synthesis of N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with cyclohexanecarboxylic acid or its derivatives . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but may have different substituents and functional groups.
Piperidine derivatives: These compounds have a six-membered ring with a nitrogen atom, similar to the pyridine ring in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the cyclohexane and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H20N2O/c1-10-8-11(2)15-13(9-10)16-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
VZWNDSYLOHFBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















